![molecular formula C10H12N4O3 B2705655 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide CAS No. 952873-94-8](/img/structure/B2705655.png)
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide, commonly known as ISO-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ISO-1 was first synthesized in 2004 by researchers at the University of California, San Francisco, and has since been extensively studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Bioisosteric Replacements and Physicochemical Properties
Oxadiazoles, including structures similar to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide, are commonly used in medicinal chemistry as bioisosteric replacements for ester and amide functionalities due to their stable and versatile heterocyclic framework. A systematic comparison conducted by Boström et al. (2012) highlighted that 1,3,4-oxadiazole isomers show significantly lower lipophilicity and better metabolic stability, hERG inhibition, and aqueous solubility compared to their 1,2,4-oxadiazole counterparts. This distinction can be attributed to the intrinsic charge distributions of these isomers, underscoring the importance of structural arrangement in drug design and development (Boström et al., 2012).
Anticancer Applications
The chemical genetics approach has been utilized to identify small molecules that induce apoptosis, including derivatives of oxadiazoles. Cai et al. (2006) discussed the development of a cell- and caspase-based apoptosis induction assay leading to the discovery of potential anticancer agents. Through medicinal chemistry and biological studies, compounds such as MX116407 were identified, showing potent anticancer activity in vivo. This approach also facilitated the identification of molecular targets like the tail-interacting protein 47 (TIP47) and Transferrin receptor I (TfR), highlighting the oxadiazoles' potential in anticancer drug research (Cai, Drewe, & Kasibhatla, 2006).
Antimicrobial and Antitubercular Activity
Oxadiazole derivatives have shown significant antimicrobial and antitubercular activities. Shingare et al. (2018) synthesized a series of isoxazole clubbed 1,3,4-oxadiazole derivatives, demonstrating good antibacterial activity against several pathogens and active antitubercular agents against M. tuberculosis H37Rv. The study supports oxadiazoles' potential as effective antimicrobial and antitubercular agents, with their mode of action further elucidated through molecular docking studies (Shingare et al., 2018).
Antiviral and Enzyme Inhibition
The structure of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide and its analogs have been explored for antiviral activities and enzyme inhibition properties. Patick et al. (2005) discovered a novel, orally bioavailable inhibitor of human rhinovirus (HRV) 3C protease with potent cell-based antiviral activity against all HRV serotypes tested. This compound, showcasing a mechanism through HRV 3C-mediated polyprotein processing inhibition, represents the therapeutic potential of oxadiazole derivatives in treating viral infections (Patick et al., 2005).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as isoxazole derivatives, have been found to exhibit potent binding activities with various biological targets .
Mode of Action
It’s worth noting that isoxazole derivatives have been reported to interact with their targets and induce significant changes .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities .
Eigenschaften
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-2-3-4-8(15)12-10-14-13-9(16-10)7-5-6-11-17-7/h5-6H,2-4H2,1H3,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWGOAVZYQNFLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(O1)C2=CC=NO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.